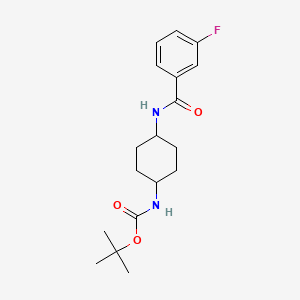

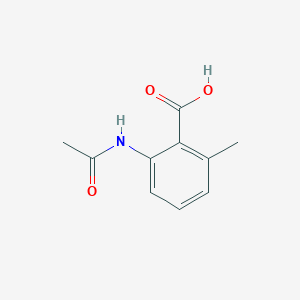

(2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan derivatives are a group of compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They have widespread applications in various fields such as therapeutics , photovoltaic , dyes and pigments , corrosion inhibitors , food antioxidants , sustainable chemistry , and agrochemicals .

Synthesis Analysis

Furan derivatives can be synthesized through various methods. For instance, 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives can be synthesized through hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These techniques can provide detailed information about the geometrical and vibrational properties of the molecules.Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol yields dimethyl 4-oxoheptanedioate . The mechanism of this reaction involves a series of protonation, attack of methanol on the carbonyl group, and acetal cleavage .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be analyzed using various techniques. For instance, spectroscopic techniques can provide information about the compound’s structure and vibrational properties .Scientific Research Applications

Antimicrobial Activity

A study conducted by Arora, Saravanan, Mohan, and Bhattacharjee (2013) synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and evaluated their antimicrobial activity. This compound, related to (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride, demonstrated promising antimicrobial properties (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Anticonvulsant and Pain-Attenuating Properties

King et al. (2011) explored primary amino acid derivatives of (R)-N'-benzyl 2-amino-3-methylbutanamide, a compound similar to the one , revealing its potent anticonvulsant and pain-attenuating properties in animal models. This indicates its potential application in neurological disorder treatments (King et al., 2011).

Gastroprotective Substance Synthesis

Photodegradation Studies in Pharmaceuticals

Katsura et al. (2015) identified photodegradation products of furosemide, a pharmaceutical compound, which included derivatives structurally akin to (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride. This research is significant in understanding the stability and degradation pathways of similar pharmaceutical compounds (Katsura et al., 2015).

Environmental Impact of Photo-Oxidation

Alvarez et al. (2009) investigated the environmental implications of the photo-oxidation of furan derivatives, which are structurally related to the compound . This research contributes to understanding the environmental impact of similar compounds when subjected to photo-oxidation (Alvarez et al., 2009).

Maillard Reaction in Food Chemistry

Hofmann (1998) studied the Maillard reaction in food chemistry, involving compounds such as furan derivatives. These studies are crucial in understanding the formation of flavor and color compounds in food, which can involve structures similar to (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride (Hofmann, 1998).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8;/h3-5,7,9H,6,11H2,1-2H3,(H,12,13);1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVCSSLHSCBEOV-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC=CO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2634203.png)

![N-(1'-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2634208.png)

![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2634209.png)

![S-(2-fluorophenyl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2634214.png)

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2634221.png)

![4-chloro-3-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2634222.png)

![2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide](/img/structure/B2634223.png)